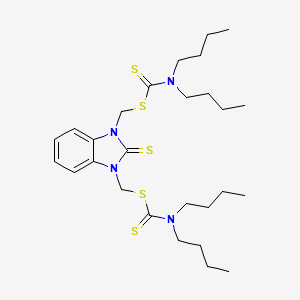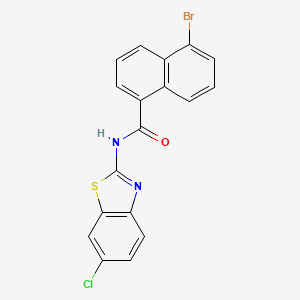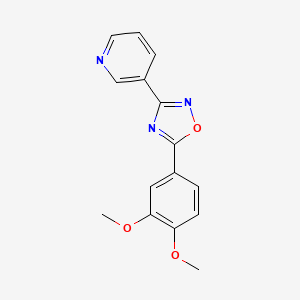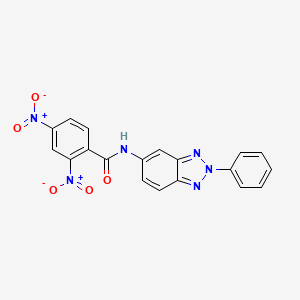
(2-thioxo-1H-benzimidazole-1,3(2H)-diyl)dimethanediyl bis(dibutylcarbamodithioate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-DIBUTYL{[(3-{[(DIBUTYLCARBAMOTHIOYL)SULFANYL]METHYL}-2-SULFANYLIDENE-1,3-BENZODIAZOL-1-YL)METHYL]SULFANYL}CARBOTHIOAMIDE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as carbamothioyl, sulfanyl, and benzodiazol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIBUTYL{[(3-{[(DIBUTYLCARBAMOTHIOYL)SULFANYL]METHYL}-2-SULFANYLIDENE-1,3-BENZODIAZOL-1-YL)METHYL]SULFANYL}CARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of dibutylamine with a suitable benzodiazole derivative under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired level of purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-DIBUTYL{[(3-{[(DIBUTYLCARBAMOTHIOYL)SULFANYL]METHYL}-2-SULFANYLIDENE-1,3-BENZODIAZOL-1-YL)METHYL]SULFANYL}CARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, N,N-DIBUTYL{[(3-{[(DIBUTYLCARBAMOTHIOYL)SULFANYL]METHYL}-2-SULFANYLIDENE-1,3-BENZODIAZOL-1-YL)METHYL]SULFANYL}CARBOTHIOAMIDE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicine, N,N-DIBUTYL{[(3-{[(DIBUTYLCARBAMOTHIOYL)SULFANYL]METHYL}-2-SULFANYLIDENE-1,3-BENZODIAZOL-1-YL)METHYL]SULFANYL}CARBOTHIOAMIDE is explored for its potential therapeutic applications. Its interactions with biological targets may lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of N,N-DIBUTYL{[(3-{[(DIBUTYLCARBAMOTHIOYL)SULFANYL]METHYL}-2-SULFANYLIDENE-1,3-BENZODIAZOL-1-YL)METHYL]SULFANYL}CARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N,N-DIBUTYL{[(3-{[(DIBUTYLCARBAMOTHIOYL)SULFANYL]METHYL}-2-SULFANYLIDENE-1,3-BENZODIAZOL-1-YL)METHYL]SULFANYL}CARBOTHIOAMIDE include other benzodiazole derivatives and carbamothioyl-containing compounds. Examples include:
- N,N-DIBUTYL-1,3-PROPANEDIAMINE
- 3-(DIBUTYLAMINO)PROPYLAMINE
Uniqueness
What sets N,N-DIBUTYL{[(3-{[(DIBUTYLCARBAMOTHIOYL)SULFANYL]METHYL}-2-SULFANYLIDENE-1,3-BENZODIAZOL-1-YL)METHYL]SULFANYL}CARBOTHIOAMIDE apart is its combination of functional groups, which confer unique chemical and biological properties
Propriétés
Formule moléculaire |
C27H44N4S5 |
|---|---|
Poids moléculaire |
585.0 g/mol |
Nom IUPAC |
[3-(dibutylcarbamothioylsulfanylmethyl)-2-sulfanylidenebenzimidazol-1-yl]methyl N,N-dibutylcarbamodithioate |
InChI |
InChI=1S/C27H44N4S5/c1-5-9-17-28(18-10-6-2)26(33)35-21-30-23-15-13-14-16-24(23)31(25(30)32)22-36-27(34)29(19-11-7-3)20-12-8-4/h13-16H,5-12,17-22H2,1-4H3 |
Clé InChI |
OOQFCPQGPQIPMS-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C(=S)SCN1C2=CC=CC=C2N(C1=S)CSC(=S)N(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-[4-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B15149339.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-ethoxyphenyl)methyl]-N-methylpiperidine-4-carboxamide](/img/structure/B15149344.png)
![1-benzyl-5-[(2-chloroethyl)amino]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15149355.png)
![ethyl 5-hydroxy-2-methyl-1-[3-(propan-2-yloxy)propyl]-1H-benzo[g]indole-3-carboxylate](/img/structure/B15149366.png)

![2-({[(4-Tert-butylphenyl)carbonyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxamide](/img/structure/B15149389.png)
![2-(4-chlorophenyl)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B15149398.png)
![2-iodo-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B15149410.png)



![N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-N-[(4-methylphenyl)methyl]methanesulfonamide](/img/structure/B15149423.png)
![Ethyl 1-[(3-cyano-1-methylindol-2-yl)methyl]-4-phenylpiperidine-4-carboxylate](/img/structure/B15149429.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(heptyloxy)benzamide](/img/structure/B15149431.png)
